4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine
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Overview
Description
4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, a 4-methylbenzyl group, and a carboxyl group on the piperidine ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine typically involves the following steps:
Fmoc Protection: The amino group of the piperidine ring is protected using the Fmoc group. This is achieved by reacting the piperidine derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.
Benzylation: The piperidine ring is then benzylated using 4-methylbenzyl chloride in the presence of a suitable base.
Carboxylation: The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing the Fmoc group.
Scientific Research Applications
4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fmoc-amino-5-(4’-methylbenzyl)thiopentanoic acid
- Fmoc-S-4-methylbenzyl-D-cysteine
Uniqueness
4-(Fmoc-amino)-1-(4-methylbenzyl)-4-carboxypiperidine is unique due to its specific structure, which combines the Fmoc protecting group, a 4-methylbenzyl group, and a carboxyl group on the piperidine ring. This combination provides distinct chemical properties and reactivity, making it valuable in peptide synthesis and other applications.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(4-methylphenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-20-10-12-21(13-11-20)18-31-16-14-29(15-17-31,27(32)33)30-28(34)35-19-26-24-8-4-2-6-22(24)23-7-3-5-9-25(23)26/h2-13,26H,14-19H2,1H3,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAZQRRIOWXVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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